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Compound of Interest

Compound Name: (S)-Dodecyloxirane

Cat. No.: B15225399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The ring-opening of epoxides with amine nucleophiles is a fundamental and versatile

transformation in organic synthesis, yielding valuable β-amino alcohols. These structural motifs

are integral to a wide array of pharmaceuticals, chiral auxiliaries, and biologically active

compounds. (S)-Dodecyloxirane, a chiral long-chain terminal epoxide, serves as a key

building block for the synthesis of complex molecules with defined stereochemistry, such as

sphingolipids and other bioactive lipids.

The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbon

atoms of the epoxide ring. For terminal epoxides like (S)-dodecyloxirane, this attack

predominantly occurs at the sterically less hindered terminal carbon (C1), following an SN2

mechanism. This results in the formation of a single major regioisomer, (S)-1-

(alkylamino)dodecan-2-ol, with inversion of configuration at the site of attack. The

regioselectivity can be influenced by the nature of the amine, the reaction conditions, and the

choice of catalyst. Lewis acids are often employed to activate the epoxide ring, enhancing its

reactivity towards nucleophilic attack.

Application Notes
The aminolysis of (S)-dodecyloxirane provides a direct route to chiral β-amino alcohols with a

long alkyl chain. These products are valuable intermediates in drug development, particularly
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for the synthesis of:

Sphingolipid Analogs: The sphingolipid backbone is crucial for cellular signaling and

membrane structure. Modified sphingolipids with varying N-alkyl chains are synthesized to

study their biological functions and to develop potential therapeutics for metabolic and

inflammatory diseases.

Enzyme Inhibitors: The long hydrophobic dodecyl chain can facilitate binding to the active

sites of certain enzymes, making the resulting β-amino alcohols and their derivatives

potential inhibitors for various biological targets.

Chiral Ligands and Auxiliaries: The chiral 1,2-amino alcohol moiety can be incorporated into

ligands for asymmetric catalysis, leveraging the stereochemistry of the (S)-dodecyloxirane
starting material.

The choice of the amine nucleophile allows for the introduction of diverse functionalities into the

final product, enabling the generation of libraries of compounds for screening in drug discovery

programs. The reaction can be performed under various conditions, including solvent-free

systems, in water, or in organic solvents, offering flexibility in process development and

opportunities for green chemistry approaches.

Data Presentation
The following tables summarize quantitative data for the ring-opening of 1,2-epoxydodecane (a

close analog of (S)-dodecyloxirane) with various amine nucleophiles under different catalytic

conditions.

Table 1: Yttrium(III) Chloride Catalyzed Aminolysis of 1,2-Epoxydodecane under Solvent-Free

Conditions
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Entry Amine Nucleophile Time (h) Yield (%)

1 Aniline 3 92

2 4-Methylaniline 3.5 90

3 4-Methoxyaniline 4 88

4 Benzylamine 2.5 95

5 Piperidine 2 96

Reactions carried out at room temperature with 1 mol% YCl₃. Data adapted from studies on

analogous epoxides.

Table 2: Silica-Bonded S-Sulfonic Acid (SBSSA) Catalyzed Aminolysis of 1,2-Epoxydodecane

under Solvent-Free Conditions[1]

Entry
Amine
Nucleophile

Time (h) Yield (%)
Regioisomer
Ratio (C1:C2
attack)

1 Aniline 1.5 94 Major: C1

2 4-Chloroaniline 2 92 Major: C1

3 Benzylamine 1 96 Major: C1

4 Piperidine 0.5 98 Major: C1

5 Morpholine 0.75 97 Major: C1

Reactions carried out at room temperature with SBSSA as the catalyst. The nucleophilic attack

predominantly occurs at the terminal carbon (C1).[1]

Experimental Protocols
Protocol 1: Yttrium(III) Chloride Catalyzed Solvent-Free Ring-Opening of (S)-Dodecyloxirane
with Benzylamine
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This protocol describes a simple and efficient method for the synthesis of (S)-1-

(benzylamino)dodecan-2-ol.

Materials:

(S)-Dodecyloxirane (1.0 mmol, 184.3 mg)

Benzylamine (1.0 mmol, 107.2 mg, 109 µL)

Yttrium(III) chloride (YCl₃) (0.01 mmol, 1.95 mg)

Round-bottom flask (10 mL)

Magnetic stirrer

Silica gel for column chromatography

Ethyl acetate and hexane (for chromatography)

Procedure:

To a 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-dodecyloxirane
(1.0 mmol) and benzylamine (1.0 mmol).

Add yttrium(III) chloride (1 mol%).

Stir the reaction mixture at room temperature.

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Upon completion of the reaction (typically 2.5 hours), purify the crude product directly by

column chromatography on silica gel using a mixture of ethyl acetate and hexane as the

eluent to afford the pure (S)-1-(benzylamino)dodecan-2-ol.

Protocol 2: Silica-Bonded S-Sulfonic Acid (SBSSA) Catalyzed Solvent-Free Ring-Opening of

(S)-Dodecyloxirane with Aniline[1]
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This protocol utilizes a recyclable solid acid catalyst for the synthesis of (S)-1-

(phenylamino)dodecan-2-ol.

Materials:

(S)-Dodecyloxirane (1.0 mmol, 184.3 mg)

Aniline (1.0 mmol, 93.1 mg, 91 µL)

Silica-bonded S-sulfonic acid (SBSSA) (100 mg, 3.4 mol%)[1]

Round-bottom flask (10 mL)

Magnetic stirrer

Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Rotary evaporator

Silica gel for column chromatography

Ethyl acetate and hexane (for chromatography)

Procedure:

In a 10 mL round-bottom flask, add (S)-dodecyloxirane (1.0 mmol) and aniline (1.0 mmol).

[1]

Add the SBSSA catalyst (100 mg).[1]

Stir the mixture magnetically at room temperature for the appropriate time (typically 1.5

hours).[1]

Monitor the reaction by TLC.[1]

After completion, dilute the reaction mixture with dichloromethane (10 mL) and filter to

remove the catalyst.[1]
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure using a rotary evaporator.[1]

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane

eluent) to yield pure (S)-1-(phenylamino)dodecan-2-ol.[1]
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Caption: General workflow for the ring-opening of (S)-dodecyloxirane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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